(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid
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Overview
Description
(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Amino Acid Derivative Formation: The amino group is protected and then coupled with the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and efficiency.
Purification Techniques: Advanced purification methods like chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Various substitution reactions can occur, especially involving the Fmoc group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: For substitution reactions, bases like sodium hydroxide or acids like hydrochloric acid are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Organic Synthesis: It serves as an intermediate in various organic synthesis reactions.
Biology
Bioconjugation: The compound can be used to link biomolecules in bioconjugation techniques.
Medicine
Drug Development: It may be explored as a potential drug candidate or as a part of drug delivery systems.
Industry
Material Science: The compound’s unique properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, facilitating its incorporation into larger structures.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring.
(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)oxazolidine-2-carboxylic acid: Contains an oxazolidine ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid lies in its combination of the Fmoc-protected amino group and the tetrahydrofuran ring, which provides specific reactivity and stability advantages in synthetic applications.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2R,5S)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m0/s1 |
InChI Key |
FDEJQEIPNKRDKI-ORAYPTAESA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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